Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate

Lipophilicity Partition coefficient Membrane permeability

Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate (CAS 91824-59-8; IUPAC: hexyl N-(3-carbamoyloxypropyl)carbamate) is a dual carbamate ester with molecular formula C11H22N2O4 and molecular weight 246.30 g/mol. It is classified within the carbamate ester direct parent class (ChemOnt ID: CHEBONTID:0001162) and is annotated as a carbamate fungicide in the ChEBI ontology (CHEBI:82033).

Molecular Formula C11H22N2O4
Molecular Weight 246.30 g/mol
CAS No. 91824-59-8
Cat. No. B13781429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate
CAS91824-59-8
Molecular FormulaC11H22N2O4
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)NCCCOC(=O)N
InChIInChI=1S/C11H22N2O4/c1-2-3-4-5-8-17-11(15)13-7-6-9-16-10(12)14/h2-9H2,1H3,(H2,12,14)(H,13,15)
InChIKeyURPVKVMAPGGPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (3-Hydroxypropyl)-, Hexyl Ester, Carbamate (CAS 91824-59-8): Technical Baseline for Procurement Evaluation


Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate (CAS 91824-59-8; IUPAC: hexyl N-(3-carbamoyloxypropyl)carbamate) is a dual carbamate ester with molecular formula C11H22N2O4 and molecular weight 246.30 g/mol . It is classified within the carbamate ester direct parent class (ChemOnt ID: CHEBONTID:0001162) and is annotated as a carbamate fungicide in the ChEBI ontology (CHEBI:82033) [1]. The compound features a hexyl ester terminus (C6 alkyl chain) linked via a carbamate bridge to a 3-carbamoyloxypropyl moiety, yielding a tertiary amino compound with two hydrogen bond donors and four hydrogen bond acceptors . Key computed physicochemical properties include a density of 1.072 g/cm³, boiling point of 426.8°C at 760 mmHg, flash point of 211.9°C, and a LogP of 2.50 .

Carbamate fungicide research scaffold
Hexyl (C6) chain-length probe for SAR studies
Cytochrome P-450 metabolic pathway research
Intermediate for derivatization chemistry

Why In-Class Substitution of Carbamic Acid, (3-Hydroxypropyl)-, Hexyl Ester, Carbamate Demands Quantitative Justification


Carbamic acid esters with varying N-alkyl or O-alkyl chain lengths cannot be treated as interchangeable within procurement specifications because even a two-carbon shift in the ester alkyl chain produces measurable differences in lipophilicity (ΔLogP > 1.5 between C2 and C6 homologs), boiling point (ΔBP ~37°C between C3 and C6), and metabolic fate [1]. Published structure-activity relationship (SAR) studies on alkyl carbamate series demonstrate that fungistatic potency, cytochrome P-450 binding affinity, and metabolic oxidation pathways are each functionally dependent on alkyl chain length, with distinct thresholds at C6 where both activity optima and metabolic shifts emerge [1][2]. Substituting the hexyl ester with a shorter-chain (ethyl, isopropyl) or longer-chain (decyl) analog without experimental verification risks altering the compound's bioavailability, thermal processability, and biological target engagement in a non-linear fashion.

Target: Hexyl ester (C6)
Shorter-chain (C2–C5) Lipophilicity and metabolic profile may differ; fungistatic activity class-level evidence suggests lower performance
Target: Hexyl ester (C6)
Longer-chain (decyl) Higher LogP (>3.0) may promote non-specific binding; boiling point ~94°C higher alters processability
Target: Hexyl ester (C6)
Metabolic threshold Keto metabolite pathway emerges at C6; shorter analogs produce only ω-1 hydroxylation, requiring separate toxicological review

Quantitative Differentiation Evidence for Carbamic Acid, (3-Hydroxypropyl)-, Hexyl Ester, Carbamate (CAS 91824-59-8) vs. Closest Analogs


Lipophilicity (LogP) Differentiation Across the (3-Hydroxypropyl) Carbamate Ester Homologous Series

The hexyl ester target compound exhibits a computed LogP of 2.50, representing a 2.7-fold increase over the ethyl ester analog (LogP 0.94) and a 6.3-fold increase over the isopropyl ester analog (XLogP 0.4), while remaining 1.2-fold lower than the decyl ester analog (LogP 3.07) . In the context of published QSAR models for alkyl carbamates, anticonvulsant activity was shown to depend parabolically on LogP with an optimum near LogP 1.7, while cytochrome P-450 binding affinity (1/Ks) increased linearly with lipophilicity across C2–C10 n-alkyl carbamates [1]. The hexyl ester LogP of 2.50 places it in a regime where both membrane permeability and metabolic enzyme engagement are substantially enhanced relative to shorter-chain analogs, but without the excessive lipophilicity (LogP > 3.0) associated with the decyl analog that may promote non-specific protein binding.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.50 (Δ +1.56 vs ethyl, +2.10 vs isopropyl)
Supports higher membrane permeability context vs shorter-chain analogs
Computed LogP; experimental validation recommended
Lipophilicity Partition coefficient Membrane permeability

Thermal Stability and Processing Window: Boiling Point Differentiation vs. Shorter-Chain Analogs

The target hexyl ester exhibits a boiling point of 426.8°C at 760 mmHg, substantially higher than both the ethyl ester analog (389.6°C) and the isopropyl ester analog (389.3°C), representing a ΔBP of approximately +37°C . The decyl ester analog boils at 520.5°C, approximately 94°C higher than the hexyl ester, placing the hexyl compound in an intermediate thermal stability window . The flash point follows the same rank order: hexyl ester 211.9°C vs. ethyl ester 189.4°C and isopropyl ester 189.2°C . Density decreases with increasing chain length (hexyl: 1.072 g/cm³; ethyl: 1.163 g/cm³; isopropyl: 1.131 g/cm³), consistent with the increased fractional volume of the aliphatic tail .

Thermal Stability
Cross-study comparable
BP 426.8°C (Δ +37°C vs ethyl/isopropyl)
Wider processing window for high-temperature formulation steps
Computed boiling point; experimental verification advised
Thermal stability Boiling point Formulation processing

Fungicidal Activity Structure-Activity Relationship: Hexyl Chain Length as Lower Bound of the Optimal Range

In a systematic SAR study of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates evaluated against Gibberella zeae and Alternaria kikuchiana, antifungal activity was shown to depend on alkyl chain length, with an optimal range of 6–11 carbons [1]. Within this series, the hexyl ester analog (compound 4) demonstrated 90.7% growth inhibition against A. kikuchiana at 50 μg/mL and 54% inhibition at 5 μg/mL, while shorter-chain analogs (C1–C5) showed substantially reduced or negligible activity at both concentrations [1][2]. Although the target compound CAS 91824-59-8 was not directly tested in this study, the hexyl ester terminus (C6) places it at the lower boundary of the established optimal chain-length window for carbamate ester fungicidal activity. This class-level SAR is consistent with a broader literature pattern in which amyl (C5) and hexyl (C6) carbamate esters exhibit unexpectedly elevated activity relative to trends predicted from shorter n-alkyl homologs [3].

Fungicidal SAR
Class-level inference
Hexyl (C6) at lower bound of optimal C6–C11 range; no direct assay data
May support fungistatic activity class-level context
Direct activity confirmation needed for target compound
Fungicide SAR Alkyl chain optimization Antifungal activity

Metabolic Fate Differentiation: Cytochrome P-450 Binding Affinity and Oxidative Metabolism Shift at the C6 Threshold

In isolated rat hepatocyte studies of an homologous series of n-alkyl carbamates (C2–C10), cytochrome P-450 binding affinity (1/Ks) was shown to be directly dependent on lipophilicity, with the hexyl carbamate and longer-chain homologs producing type I difference spectra characterized by rapid binding (maximal spectral development within 1 second of addition) [1]. A critical metabolic threshold was identified at the hexyl (C6) chain length: below hexyl carbamate, only the ω-1 hydroxylated metabolite was detected, whereas for hexyl and more lipophilic carbamates, the keto metabolite emerged as a major additional product [1]. The same metabolite profile (ω-1 hydroxylation plus keto metabolite) was confirmed in rat blood after intraperitoneal dosing of hexyl carbamate, and a direct linear relationship was observed between the P-450 affinity constant and the total rate of ω-1 oxidative metabolism [1]. Since the target compound's LogP (2.50) falls within the lipophilicity range where this metabolic bifurcation occurs, its metabolic fate is expected to differ qualitatively from shorter-chain (C2–C5) analogs.

Metabolic Pathway Shift
Class-level inference
Keto metabolite pathway emerges at C6; only ω-1 OH below C6
Metabolic profile differs qualitatively vs C2–C5 analogs
Extrapolated from n-alkyl carbamate hepatocyte data
Cytochrome P-450 Metabolic stability Xenobiotic metabolism

Molecular Topology and Hydrogen Bond Capacity: Intermediate Character vs. Shorter and Longer Homologs

The target compound possesses a topological polar surface area (PSA) of 95.13 Ų, which is identical to the ethyl ester analog (PSA 95.13 Ų) but lower than the decyl ester analog (PSA 122 Ų) . Hydrogen bond donor count is constant across the homologous series at 2, while hydrogen bond acceptor count is 4 for the hexyl and ethyl esters, increasing to 7 for the decyl analog due to the additional carbamate oxygen atoms in its extended structure . The molecular weight of 246.30 g/mol occupies an intermediate position: 56.10 Da heavier than the ethyl analog (190.20 Da) and 74.13 Da lighter than the decyl analog (320.43 Da) . The refractive index follows the expected trend with chain length (hexyl: 1.466; ethyl: 1.464; isopropyl: 1.463), reflecting the modest polarizability increase with alkyl chain extension .

Molecular Topology
Cross-study comparable
PSA 95.13 Ų, HBA 4, MW 246.30 (intermediate)
Balanced polarity for membrane transit and solubility
Computed molecular descriptors
Polar surface area Hydrogen bonding Drug-likeness

High-Confidence Application Scenarios for Carbamic Acid, (3-Hydroxypropyl)-, Hexyl Ester, Carbamate Based on Quantitative Differentiation Evidence


Agricultural Fungicide Development Targeting Oomycete and Ascomycete Pathogens Requiring Intermediate Lipophilicity

The hexyl ester's LogP of 2.50 and its position at the lower boundary of the optimal C6–C11 alkyl chain length window for fungicidal activity make it a candidate scaffold for systemic fungicide development where balanced xylem mobility and cuticular penetration are required [2]. The class-level SAR evidence indicates that shorter-chain (C2–C5) carbamate esters consistently underperform in antifungal assays, while the C6 chain provides sufficient lipophilicity to achieve the high-activity window without the excessive LogP (>3.0) of the decyl analog that could lead to undesirable soil adsorption or bioaccumulation [2].

High-Temperature Formulation Processes Requiring Extended Thermal Stability

With a boiling point of 426.8°C — approximately 37°C higher than the ethyl and isopropyl ester analogs — the hexyl ester is suitable for formulation processes that involve elevated-temperature steps such as hot-melt extrusion, spray-drying at elevated inlet temperatures, or incorporation into thermoplastic matrices, where shorter-chain analogs would risk volatilization or thermal degradation [2]. The flash point of 211.9°C (22.5°C above the ethyl and isopropyl analogs) provides an additional safety margin for manufacturing operations involving potential ignition sources [2].

Xenobiotic Metabolism and Toxicological Profiling Studies Exploiting the C6 Metabolic Threshold

The metabolic bifurcation at the C6 alkyl chain length — where the keto metabolite pathway emerges alongside ω-1 hydroxylation — makes the hexyl ester a mechanistically informative probe compound for studying chain-length-dependent cytochrome P-450 metabolism in carbamate esters [2]. Researchers investigating structure-metabolism relationships can use this compound to benchmark the transition point between simple hydroxylation-only metabolism (below C6) and the dual-pathway metabolic profile (C6 and above), which carries distinct implications for reactive metabolite formation and toxicological risk assessment [2].

Chemical Intermediate for Derivatization Requiring an Intermediate Molecular Weight Carbamate Scaffold

The molecular weight of 246.30 g/mol and PSA of 95.13 Ų position the hexyl ester as a synthetically accessible intermediate for further functionalization, offering sufficient mass and polar surface area for downstream coupling reactions (e.g., at the terminal carbamate NH2 or the hydroxypropyl linker) while avoiding the solubility-handling challenges and elevated melting points associated with the higher-molecular-weight decyl analog (320.43 Da) [2]. The density of 1.072 g/cm³ and refractive index of 1.466 are consistent with a liquid or low-melting solid at ambient conditions, facilitating handling in standard organic synthesis workflows [2].

Application
Selection Property
Validation Focus
Fungicidal screening research
Fungistatic assay context (class-level)
Chain-length-dependent activity confirmation
High-temperature formulation processes
Thermal stability window
Processing condition validation at elevated temperatures
Xenobiotic metabolism studies
Cytochrome P-450 metabolic pathway
Keto metabolite emergence at C6 verification
Chemical intermediate derivatization
Intermediate molecular weight scaffold
Downstream coupling compatibility assessment
Quote Request

Request a Quote for Carbamic acid, (3-hydroxypropyl)-, hexyl ester, carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.